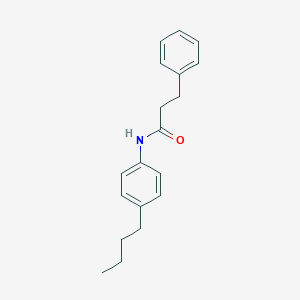![molecular formula C17H20N2O2 B291608 N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B291608.png)
N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acetamide, commonly known as DMAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, sports, and military. DMAA is a white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
DMAA acts as a sympathomimetic agent, meaning that it stimulates the sympathetic nervous system. Specifically, DMAA increases the release of norepinephrine, dopamine, and serotonin, which are neurotransmitters that play a role in regulating mood, motivation, and attention. DMAA also inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects
DMAA has been shown to have a number of biochemical and physiological effects. In the brain, DMAA increases alertness, focus, and mood. In the body, DMAA increases heart rate, blood pressure, and respiratory rate. DMAA also increases the release of glucose and fatty acids, which can be used as a source of energy during physical activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. DMAA also has a well-established mechanism of action, which makes it a useful tool for studying the sympathetic nervous system. However, DMAA has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, DMAA has been shown to have some toxic effects, particularly at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on DMAA. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). DMAA has been shown to improve attention and focus in healthy individuals, and it may have similar effects in individuals with ADHD. Another area of interest is its potential as a treatment for depression. DMAA has been shown to increase levels of serotonin and dopamine, which are neurotransmitters that are often targeted in the treatment of depression. Finally, there is interest in developing new DMAA analogs that may have improved properties, such as increased solubility or reduced toxicity.
Conclusion
In conclusion, DMAA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAA has a well-established mechanism of action and has been extensively studied for its potential as a nasal decongestant, bronchodilator, pre-workout supplement, and performance-enhancing drug. DMAA has several advantages and limitations for lab experiments, and there are several potential future directions for research on DMAA, including its potential as a treatment for ADHD and depression, and the development of new DMAA analogs.
Métodos De Síntesis
DMAA can be synthesized through the reaction of 4-methoxybenzyl cyanide and N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The resulting product is then hydrolyzed with hydrochloric acid to yield DMAA. This synthesis method has been extensively studied and optimized to produce high yields of pure DMAA.
Aplicaciones Científicas De Investigación
DMAA has been widely studied for its potential applications in various fields. In medicine, DMAA has been investigated for its potential as a nasal decongestant and bronchodilator. In sports, DMAA has been used as a pre-workout supplement due to its stimulant properties. In the military, DMAA has been investigated for its potential as a performance-enhancing drug.
Propiedades
Fórmula molecular |
C17H20N2O2 |
|---|---|
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H20N2O2/c1-19(2)15-8-6-14(7-9-15)18-17(20)12-13-4-10-16(21-3)11-5-13/h4-11H,12H2,1-3H3,(H,18,20) |
Clave InChI |
BHYOOFVTXFLBFG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC |
SMILES canónico |
CN(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



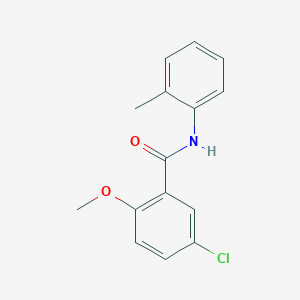

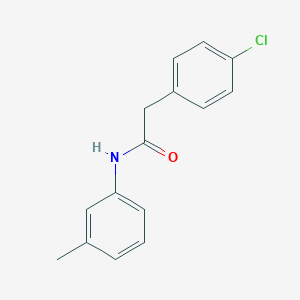
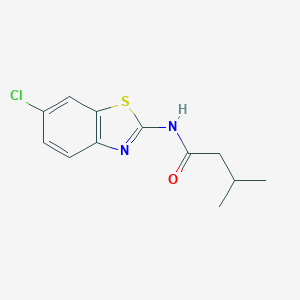

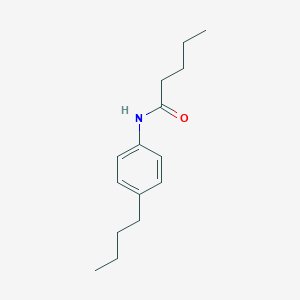
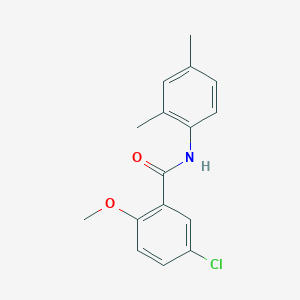
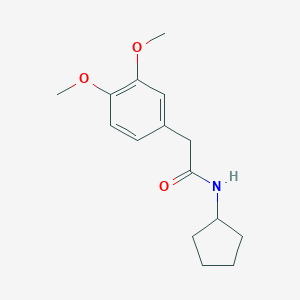



![Ethyl 3-[(2-benzoylbenzoyl)amino]benzoate](/img/structure/B291544.png)

